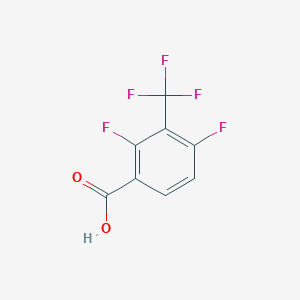

2,4-difluoro-3-(trifluoromethyl)benzoic Acid

Description

Properties

IUPAC Name |

2,4-difluoro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-4-2-1-3(7(14)15)6(10)5(4)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOJXSFJDSOLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430792 | |

| Record name | 2,4-difluoro-3-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157337-81-0 | |

| Record name | 2,4-difluoro-3-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoro-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid

CAS Number: 157337-81-0

This technical guide provides a comprehensive overview of 2,4-difluoro-3-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers, scientists, and professionals in drug development. The strategic placement of fluorine and a trifluoromethyl group on the benzoic acid scaffold imparts unique physicochemical properties that are highly valuable in medicinal chemistry and materials science.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 157337-81-0 | [1] |

| Molecular Formula | C₈H₃F₅O₂ | [2][3] |

| Molecular Weight | 226.10 g/mol | [3] |

| Boiling Point | 252.49 °C at 760 mmHg | |

| pKa (Predicted) | 1.5 – 2.5 | [4] |

| Purity | Typically ≥98% (HPLC) | [2][3] |

Physicochemical Properties and Their Implications in Drug Discovery

The presence of two fluorine atoms and a trifluoromethyl (-CF₃) group on the benzene ring significantly influences the molecule's electronic and physical properties. The strong electron-withdrawing nature of these substituents increases the acidity of the carboxylic acid group, as indicated by the low predicted pKa value.[4]

In the context of drug design, the trifluoromethyl group is particularly noteworthy. It is known to enhance several critical pharmacokinetic properties of a drug candidate, including:

-

Lipophilicity: The -CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance absorption.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. This can lead to a longer drug half-life.

-

Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as enzymes and receptors, potentially increasing the potency of a drug.

Fluorinated benzoic acids, in general, are considered valuable building blocks in medicinal chemistry. Their substitution patterns can be fine-tuned to optimize the structure-activity relationship (SAR) of a lead compound.[5] For instance, the strategic placement of fluorine can influence a molecule's conformation and its interactions within a binding pocket.

Experimental Protocols

One potential synthetic workflow is outlined below. This is a conceptual pathway and would require optimization of reaction conditions, reagents, and purification methods.

Caption: A conceptual workflow for the synthesis of this compound.

Key Experimental Considerations:

-

Trifluoromethylation: This step could be achieved using various reagents, such as trifluoromethyl iodide (CF₃I) with a copper catalyst (Ullmann-type reaction) or by employing electrophilic trifluoromethylating agents.[4]

-

Directed Ortho-Metalation: The use of strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures is a common strategy to deprotonate a specific position on an aromatic ring, which can then be reacted with an electrophile.[4]

-

Carboxylation: The introduction of the carboxylic acid group is typically achieved by quenching the lithiated intermediate with solid carbon dioxide (dry ice).

-

Purification: Given the high purity required for pharmaceutical applications, the final product would likely necessitate purification by recrystallization or column chromatography.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules for various applications:

-

Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs), its unique substitution pattern can be exploited to develop novel therapeutics. The presence of multiple fluorine substituents is a common feature in many modern drugs.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can be a precursor for new herbicides and pesticides, where enhanced potency and metabolic stability are desirable.[4]

-

Materials Science: The electron-withdrawing properties of the fluoro and trifluoromethyl groups make this molecule a candidate for the synthesis of specialty polymers and liquid crystals.[5]

Signaling Pathways and Biological Activity

Currently, there is a lack of specific, publicly available information detailing the direct involvement of this compound in any particular signaling pathway or its activity against a specific biological target. However, based on the known roles of similar fluorinated compounds in medicinal chemistry, it is plausible that derivatives of this acid could be designed to target a wide range of biological entities, such as G protein-coupled receptors (GPCRs) or various enzymes.[6]

The general principle of its application in drug discovery is illustrated in the following logical diagram:

Caption: Logical workflow illustrating the use of the title compound as a building block in drug discovery.

This whitepaper serves as a foundational guide to this compound. As research progresses, more specific applications and detailed experimental protocols are expected to become available, further elucidating the full potential of this versatile chemical entity.

References

- 1. guidechem.com [guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 157337-81-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. 2,4-Difluoro-5-(trifluoromethyl)benzoic acid (261945-01-1) for sale [vulcanchem.com]

- 5. 3,5-Difluoro-4-(trifluoromethyl)benzoic acid [myskinrecipes.com]

- 6. ossila.com [ossila.com]

Technical Guide: Physical Properties of 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-(trifluoromethyl)benzoic acid, with the CAS Number 157337-81-0, is a fluorinated aromatic carboxylic acid. Its structure, featuring two fluorine atoms and a trifluoromethyl group on the benzoic acid scaffold, imparts unique electronic properties that are of significant interest in medicinal chemistry and materials science. This document provides a technical overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a logical synthetic workflow.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₃F₅O₂ | --INVALID-LINK-- |

| Molecular Weight | 226.1 g/mol | --INVALID-LINK-- |

| Boiling Point | 253 °C | --INVALID-LINK-- |

| Density | 1.571 g/cm³ | --INVALID-LINK-- |

| Flash Point | 107 °C | --INVALID-LINK-- |

| Storage Temperature | 2-8 °C | --INVALID-LINK-- |

| Purity | 98% (HPLC) | --INVALID-LINK-- |

| SMILES | C1=CC(=C(C(=C1C(=O)O)F)C(F)(F)F)F | --INVALID-LINK-- |

Note: Melting point and pKa values for this specific compound are not available in the cited literature. For structurally similar compounds, such as other isomers of difluoro-(trifluoromethyl)benzoic acid, melting points are reported in the range of 114-122 °C. The pKa of the structurally related 2,4-difluoro-5-(trifluoromethyl)benzoic acid is estimated to be in the range of 1.5–2.5.[1]

Spectral Data

Experimental spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) for this compound are not available in the public domain literature at the time of this report. For researchers synthesizing or working with this compound, it is recommended to acquire this data to confirm its identity and purity.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound have not been published. However, standard methodologies for determining key physical constants for crystalline organic acids are well-established.

Melting Point Determination (General Protocol)

The melting point of a solid crystalline compound can be determined using a capillary melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Heating medium (e.g., silicone oil)

-

Thermometer (calibrated)

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the melting point apparatus along with a calibrated thermometer.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the compound.

-

A sharp melting point (a narrow range of 1-2 °C) is indicative of a pure compound.

pKa Determination (General Considerations)

The acid dissociation constant (pKa) of a carboxylic acid can be determined by potentiometric titration or by spectroscopic methods (e.g., UV-Vis or NMR spectroscopy).

Potentiometric Titration:

-

A solution of the acid of known concentration is prepared in a suitable solvent (typically water or a water-alcohol mixture).

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the acid solution.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the base.

-

A titration curve (pH vs. volume of base added) is plotted.

-

The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.

Logical Synthetic Workflow

Caption: Logical workflow for the synthesis of this compound.

This proposed synthesis begins with the corresponding brominated aromatic compound, 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene. This starting material would first be reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent. This highly reactive organometallic intermediate is then quenched with solid carbon dioxide (dry ice), which acts as the source of the carboxyl group. The final step involves an acidic workup to protonate the resulting carboxylate salt, yielding the desired this compound.

Conclusion

This compound is a compound with significant potential in various fields of chemical research and development. This guide provides the currently available physical property data. However, a comprehensive understanding of this molecule requires further experimental determination of key properties such as its melting point, pKa, and detailed spectral characteristics. The provided general experimental protocols and the logical synthetic workflow serve as a foundation for researchers initiating work with this compound.

References

An In-depth Technical Guide to 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2,4-difluoro-3-(trifluoromethyl)benzoic acid. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also presents general methodologies for the synthesis and characterization of structurally related fluorinated benzoic acids. This information is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel chemical entities for pharmaceutical and materials science applications. The incorporation of fluorine and trifluoromethyl groups into aromatic systems is a well-established strategy for modulating the physicochemical and biological properties of organic molecules, making compounds like this compound valuable building blocks in drug discovery and development.[1]

Molecular Structure and Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structure features a benzene ring substituted with two fluorine atoms, a trifluoromethyl group, and a carboxylic acid group.

Molecular Structure Diagram

Caption: Molecular Structure of this compound.

Physicochemical Properties

While detailed experimental data for this specific isomer is scarce, the table below summarizes its basic properties and provides predicted values for others based on its structure and data from similar compounds.

| Property | Value | Source/Method |

| CAS Number | 157337-81-0 | Vendor Information |

| Molecular Formula | C₈H₃F₅O₂ | Vendor Information |

| Molecular Weight | 226.10 g/mol | Vendor Information |

| Appearance | Expected to be a solid | General Knowledge |

| Purity | >98% (as offered by vendors) | Vendor Information |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis of polysubstituted aromatic compounds like this compound often involves a multi-step sequence. A potential strategy could start from a less complex, commercially available fluorinated benzene derivative, followed by sequential introduction of the remaining functional groups. The following diagram illustrates a generalized workflow.

Caption: A generalized synthetic workflow for fluorinated benzoic acids.

General Experimental Methodologies

The following are general protocols for key reactions that could be adapted for the synthesis of this compound, based on procedures for analogous compounds.

2.2.1. Trifluoromethylation of an Aryl Halide (Illustrative Protocol)

This protocol describes a general method for the introduction of a trifluoromethyl group onto an aromatic ring using a copper-mediated reaction with a trifluoromethylating agent.

-

Materials: Aryl iodide/bromide, (Trifluoromethyl)trimethylsilane (TMSCF₃), Copper(I) iodide (CuI), Potassium fluoride (KF), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), CuI (1.2 eq), and KF (2.0 eq).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Slowly add TMSCF₃ (1.5 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to the appropriate temperature (typically between 60-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2.2.2. Carboxylation of an Aryl Halide via Grignard Reagent (Illustrative Protocol)

This protocol outlines the formation of a Grignard reagent from an aryl halide and its subsequent reaction with carbon dioxide to form a carboxylic acid.

-

Materials: Aryl bromide/iodide, Magnesium turnings, Anhydrous diethyl ether or tetrahydrofuran (THF), Dry ice (solid CO₂), Hydrochloric acid (HCl).

-

Procedure:

-

Activate the magnesium turnings in a dry flask under an inert atmosphere.

-

Add a solution of the aryl halide (1.0 eq) in the anhydrous solvent dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction.

-

Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture in an ice bath.

-

Carefully add crushed dry ice to the reaction mixture in small portions.

-

Allow the mixture to warm to room temperature and then quench by the slow addition of dilute HCl.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting carboxylic acid by recrystallization or column chromatography.

-

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not available in the public domain. The following sections describe the expected spectral features based on the analysis of similar fluorinated benzoic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The signals for the carbons directly attached to fluorine atoms will appear as doublets due to C-F coupling. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show three signals: one for each of the fluorine atoms on the ring and one for the trifluoromethyl group. The chemical shifts and coupling patterns will provide valuable information about the electronic environment of the fluorine nuclei.

Infrared (IR) Spectroscopy

The IR spectrum of a benzoic acid derivative typically shows characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (acid) | 3300-2500 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C=O stretch (acid) | 1725-1700 |

| C=C stretch (aromatic) | 1600-1450 |

| C-F stretch | 1350-1100 |

Mass Spectrometry (MS)

The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show a prominent peak for the molecular ion [M-H]⁻ at m/z 225.00. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Applications in Research and Development

Fluorinated benzoic acids are valuable building blocks in several areas of chemical research and development.

Medicinal Chemistry

The introduction of fluorine and trifluoromethyl groups can significantly impact the properties of drug candidates.[1] These groups can:

-

Enhance metabolic stability: By blocking sites of oxidative metabolism.

-

Increase lipophilicity: Potentially improving membrane permeability.

-

Modulate pKa: Affecting the ionization state and solubility of the molecule.

-

Influence binding affinity: Through specific interactions with biological targets.

Materials Science

The unique electronic properties of fluorinated aromatic compounds make them useful in the development of advanced materials, such as liquid crystals and specialty polymers.[1]

Agrochemicals

Fluorinated compounds are also utilized in the agrochemical industry as intermediates for the synthesis of herbicides and pesticides with improved efficacy and environmental profiles.[1]

Conclusion

This compound represents a potentially valuable, yet under-characterized, building block for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. While specific experimental data for this molecule is limited, this guide provides a framework for its potential synthesis and characterization based on established chemical principles and data from related compounds. Further research to fully elucidate the properties and reactivity of this compound is warranted and would be a valuable contribution to the field of fluorine chemistry.

References

Spectroscopic and Synthetic Insights into 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic and synthetic aspects of 2,4-difluoro-3-(trifluoromethyl)benzoic acid (CAS No. 157337-81-0). Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound is not publicly available at this time. The molecular formula for this compound is C₈H₃F₅O₂.[1][2]

To provide valuable context for researchers working with related fluorinated benzoic acids, this document presents spectroscopic data for a structurally similar isomer, 3-fluoro-4-(trifluoromethyl)benzoic acid , and outlines a general synthetic methodology applicable to this class of compounds.

Spectroscopic Data of a Structural Isomer: 3-Fluoro-4-(trifluoromethyl)benzoic Acid

The following tables summarize the available spectroscopic data for 3-fluoro-4-(trifluoromethyl)benzoic acid. This information is provided as a reference and should be interpreted with the understanding that it pertains to a constitutional isomer of the target compound.

Table 1: ¹H NMR Spectroscopic Data for 3-Fluoro-4-(trifluoromethyl)benzoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for 3-Fluoro-4-(trifluoromethyl)benzoic Acid

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectroscopic Data for 3-Fluoro-4-(trifluoromethyl)benzoic Acid

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Table 4: Mass Spectrometry Data for 3-Fluoro-4-(trifluoromethyl)benzoic Acid

| m/z | Interpretation |

| Data not available in search results |

General Experimental Protocols for the Synthesis of Fluorinated Benzoic Acids

A plausible synthetic pathway could involve the following key steps:

-

Halogenation/Trifluoromethylation: Starting from a difluorinated benzene derivative, a trifluoromethyl group can be introduced via various methods, such as a copper-mediated trifluoromethylation reaction using a suitable trifluoromethylating agent (e.g., TMSCF₃).

-

Introduction of the Carboxylic Acid Group: The carboxylic acid moiety can be installed through several methods, including:

-

Lithiation followed by carboxylation: Treatment of a brominated or iodinated intermediate with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with carbon dioxide (dry ice).

-

Oxidation of a methyl or other alkyl group: If a precursor with an oxidizable side chain is available, it can be converted to the carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.

-

Hydrolysis of a nitrile: A cyano group can be introduced via a Sandmeyer reaction or nucleophilic aromatic substitution and subsequently hydrolyzed to the carboxylic acid under acidic or basic conditions.

-

Visualizing a General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted benzoic acid, representing the logical progression from a starting material to the final product.

This guide highlights the current lack of publicly available, detailed spectroscopic data for this compound. The provided information on a structural isomer and general synthetic methodologies is intended to serve as a useful resource for researchers in the field. Further experimental work is required to fully characterize the spectroscopic properties of the target compound.

References

An In-depth Technical Guide to the Solubility of 2,4-difluoro-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-difluoro-3-(trifluoromethyl)benzoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for determining its solubility in common laboratory solvents. The guide includes detailed experimental protocols and qualitative solubility predictions based on the properties of structurally related compounds.

Compound Profile: this compound

This compound is a poly-fluorinated benzoic acid derivative. Its structure, featuring two fluorine atoms and a trifluoromethyl group on the benzene ring, significantly influences its physicochemical properties, including solubility. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents increases the acidity of the carboxylic acid group compared to benzoic acid.

Chemical Structure:

Key Physicochemical Properties:

-

CAS Number: 157337-81-0[1]

-

Molecular Formula: C₈H₃F₅O₂

-

Molecular Weight: 226.10 g/mol

-

Appearance: White powder[1]

-

pKa: 2.78 ± 0.10 (Predicted)[1]

-

Boiling Point: 253°C[1]

-

Density: 1.571 g/cm³[1]

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Moderate | The carboxylic acid group can form hydrogen bonds with water, but the hydrophobic fluorinated ring will limit solubility. Solubility is expected to increase in alkaline aqueous solutions due to salt formation. |

| Methanol | Polar Protic | Soluble | The alcohol can act as both a hydrogen bond donor and acceptor, and its alkyl chain is short, making it a good solvent for many organic acids. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for benzoic acid derivatives. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can interact with the carboxylic acid, and the overall less polar nature compared to water can accommodate the fluorinated ring. |

| Ethyl Acetate | Moderately Polar | Soluble | A common solvent for organic compounds with both polar and nonpolar characteristics. |

| Dichloromethane | Nonpolar | Moderately Soluble | The polarity is low, but it can dissolve a wide range of organic compounds. |

| Chloroform | Nonpolar | Moderately Soluble | Similar to dichloromethane. |

| Toluene | Nonpolar | Sparingly Soluble | The nonpolar nature of toluene will primarily interact with the fluorinated aromatic ring. |

| Hexane | Nonpolar | Insoluble | The highly nonpolar nature of hexane is unlikely to effectively solvate the polar carboxylic acid group. |

Disclaimer: The solubility predictions in Table 1 are qualitative and based on chemical principles and data for related compounds. Experimental verification is necessary for accurate quantitative assessment.

Experimental Protocols for Solubility Determination

To obtain precise solubility data, standardized experimental methods should be employed. The following are detailed protocols for the gravimetric and titrimetric methods, which are commonly used for determining the solubility of solid compounds in liquid solvents.[2]

This method is based on the direct measurement of the mass of the solute dissolved in a known mass of solvent.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known mass of the chosen solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a pre-weighed, heated or insulated syringe to prevent precipitation upon cooling. A syringe filter can be used to ensure no solid particles are transferred.

-

-

Solvent Evaporation:

-

Transfer the weighed saturated solution to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight of the dried residue is achieved.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) * 100

-

This method is suitable for acidic or basic compounds and determines the concentration of the solute in a saturated solution via titration.[2]

Protocol:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

-

Sampling and Dilution:

-

Carefully withdraw a precise volume of the clear, saturated solution.

-

If necessary, dilute the sample with a suitable solvent to a concentration appropriate for titration.

-

-

Titration:

-

Titrate the solution of this compound with a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).

-

Use a suitable indicator, such as phenolphthalein, or a pH meter to determine the endpoint of the titration.

-

-

Calculation:

-

Calculate the molar concentration of the acid in the saturated solution using the titration data.

-

Convert the molar concentration to the desired solubility units (e.g., g/L or g/100 g solvent).

-

Workflow and Logic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for solubility determination and the logical decision-making process based on initial solubility tests.

Caption: Experimental workflow for determining solubility.

References

Safety and Handling of 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2,4-difluoro-3-(trifluoromethyl)benzoic acid (CAS No. 157337-81-0). The information presented is synthesized from available Safety Data Sheets (SDS) for the specified compound and its close structural isomers. This document is intended to be a resource for laboratory personnel and professionals in the pharmaceutical and chemical industries to ensure safe handling and use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4]

GHS Hazard Classification:

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A/2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) |

Hazard Statements:

Signal Word: Warning

Pictogram:

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₈H₃F₅O₂[5] |

| Molecular Weight | 226.10 g/mol |

| Appearance | Off-white to white solid/powder[6] |

| Melting Point | 174-179 °C (for 3-Fluoro-4-(trifluoromethyl)benzoic acid)[6] |

| Solubility | No data available. Generally, such compounds have limited solubility in water. |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure a safe working environment.

Handling

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[1][7][6][8] Ensure that eyewash stations and safety showers are readily accessible.[7][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[1][7][6][8][9][10]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][7][6][8][9][10] Inspect gloves before use and use proper glove removal technique.[8][10]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter (e.g., P95 or P100).[1][8]

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[1][6][8] Do not breathe dust.[1][2][4] Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][8][10]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][6][11]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[1][9][12]

Emergency Procedures

First-Aid Measures

First-Aid Response Protocol

Caption: First-aid procedures for exposure to this compound.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2][7][4][11]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][7][4][11] Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][2][7][4][11]

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1][2][7][4][11] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][2][7][4][11]

-

Ingestion: Do NOT induce vomiting.[7][9] Rinse mouth with water. Seek medical attention.[1][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8][13][14]

-

Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂) and hydrogen fluoride.[1][7][9][14]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3][7][8][9][14]

Accidental Release Measures

Accidental Release Response Workflow

Caption: Workflow for responding to an accidental release of the solid compound.

-

Personal Precautions: Evacuate unnecessary personnel.[1][8] Use personal protective equipment as described in Section 3.1. Avoid breathing dust and contact with the substance.[1][8]

-

Environmental Precautions: Prevent the product from entering drains.[1][8]

-

Methods for Cleaning Up: Sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[1][2][7][8][11] Avoid generating dust.[1][2][7][8][11]

Toxicological Information

Detailed toxicological studies for this compound are not available in the provided search results. The toxicological properties have not been fully investigated.[7][9] The hazard classification is based on the irritant properties common to this class of chemical compounds.

Summary of Potential Health Effects:

| Route of Exposure | Potential Health Effects |

| Inhalation | May cause respiratory tract irritation.[1][2][3][4] |

| Skin Contact | Causes skin irritation.[1][2][3][4] |

| Eye Contact | Causes serious eye irritation.[1][2][3][4] |

| Ingestion | May be harmful if swallowed.[1] |

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.[2][4][11][13][14] It is recommended to contact a licensed professional waste disposal service.[8] Do not allow the material to enter drains or waterways.[1][7][8][9]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound were not available in the searched Safety Data Sheets. The hazard classifications are typically derived from standardized tests (e.g., OECD guidelines) or from data on structurally similar compounds.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the most current SDS for the specific product you are using. The user is solely responsible for all safety precautions and for compliance with all applicable laws and regulations.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. fishersci.com [fishersci.com]

- 5. calpaclab.com [calpaclab.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. fishersci.com [fishersci.com]

- 8. aaronchem.com [aaronchem.com]

- 9. fishersci.com [fishersci.com]

- 10. aplng.com.au [aplng.com.au]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. synquestlabs.com [synquestlabs.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

Technical Guide: Commercial Availability and Application of 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key specifications, and general handling protocols for 2,4-difluoro-3-(trifluoromethyl)benzoic acid. This compound is a valuable building block in medicinal chemistry and drug discovery, primarily due to the strategic incorporation of fluorine and a trifluoromethyl (-CF3) group. These modifications are known to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2]

Commercial Availability and Sourcing

This compound is available from specialized chemical suppliers for research and development purposes. It is typically not intended for direct human or animal use.[3] Researchers can procure the compound in small quantities, with lead times generally being short for in-stock items.

Table 1: Commercial Supplier Information

| Supplier Attribute | Details | Source |

|---|---|---|

| Example Supplier | AKos Consulting & Solutions GmbH (via distributors) | [3] |

| Alternative Supplier | Fluoropharm Co.,Ltd. | [4] |

| CAS Number | 157337-81-0 | [3] |

| Typical Quantity | 5 grams | [3] |

| Intended Use | Research and Development Only | [3] |

| Availability Note | Orders are typically verified to ensure shipment is to a research lab or commercial facility, not to individuals or residences.[3] | |

Physicochemical and Quality Specifications

The quality and purity of the reagent are critical for reproducible experimental results. Suppliers typically provide a certificate of analysis detailing key specifications.

Table 2: Physicochemical and Quality Specifications

| Specification | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₃F₅O₂ | [3] |

| Molecular Weight | 226.10 g/mol | [5] |

| Purity (Typical) | ≥98% (by HPLC) | [3] |

| Physical Form | Solid | [6] |

| Storage Temperature | Ambient Temperature | [6] |

| Hazard Statements | Causes skin irritation, serious eye irritation/damage, and may cause respiratory irritation.[7][8] | |

General Experimental Protocols

While specific experimental protocols are application-dependent, the following section outlines general best practices for handling and utilizing fluorinated benzoic acids in a laboratory setting, based on methodologies for similar compounds.[9][10][11]

3.1. Safety and Handling

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Dispensing: As the compound is a solid, carefully weigh the desired quantity in a closed balance to avoid generating dust.

-

Waste Disposal: Dispose of chemical waste according to institutional and local regulations. Do not empty into drains.[13]

3.2. Solubility Assessment Protocol

-

Solvent Selection: Begin with common organic solvents used in synthesis (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Methanol).

-

Small-Scale Test: To a vial containing ~1-2 mg of the compound, add the selected solvent dropwise while vortexing.

-

Observation: Continue adding solvent until the solid is fully dissolved. Record the approximate concentration to establish a working solubility range for future experiments.

3.3. General Procedure for Amide Coupling (Example Application) This compound is frequently used to form amide bonds, a common reaction in drug development.

-

Acid Chloride Formation: Suspend this compound in a dry, inert solvent such as dichloromethane (DCM). Add a few drops of DMF as a catalyst.[11]

-

Add an activating agent (e.g., oxalyl chloride or thionyl chloride) dropwise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[11]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases, indicating the formation of the acyl chloride.

-

Amine Addition: In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine or DIPEA) in DCM.

-

Cool the amine solution to 0 °C and slowly add the freshly prepared acyl chloride solution.

-

Workup and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water or a saturated aqueous solution (e.g., sodium bicarbonate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9] The crude product can then be purified using silica gel column chromatography.

Logical Workflows

The effective use of a specialized chemical reagent in a research setting begins with a structured procurement and validation process. The following diagram illustrates this workflow.

Caption: Workflow for sourcing and validating a specialized chemical reagent.

References

- 1. mdpi.com [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. calpaclab.com [calpaclab.com]

- 4. buy high quality this compound,this compound for sale online price,this compound Pictures,this compound Basic Info,this compound Standard - www.pharmasources.com [pharmasources.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid | 1119454-13-5 [sigmaaldrich.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 11. guidechem.com [guidechem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid: Discovery and History

Introduction

2,4-Difluoro-3-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid, serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group on the benzene ring, imparts distinct electronic properties and conformational constraints that can significantly influence the biological activity and pharmacokinetic profile of derivative compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of this important synthetic intermediate.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in a single seminal publication. However, its emergence is closely tied to the advancements in organofluorine chemistry and the increasing interest in fluorinated building blocks for pharmaceuticals and agrochemicals. The key synthetic strategies that enable its formation, such as directed ortho-lithiation and trifluoromethylation reactions, were well-established by the late 20th century.

A significant development in the synthesis of related compounds is detailed in U.S. Patent 6,348,624 B1, filed in 1998. This patent describes a general and versatile process for the preparation of 2,4-difluoro-3-Q¹-benzoic acids, where Q¹ can represent a variety of substituents, including trifluoromethyl. This patent provides a strong indication of the methodologies being employed for the synthesis of this class of compounds around that time and represents a key milestone in their accessibility for research and development. The assignment of the CAS Registry Number 157337-81-0 to this specific compound further anchors its identity within the chemical literature.

Physicochemical Properties

This compound is a white crystalline solid. The presence of multiple fluorine atoms and the strongly electron-withdrawing trifluoromethyl group significantly influences its physical and chemical properties, most notably its acidity.

| Property | Value | Source |

| CAS Number | 157337-81-0 | Generic |

| Molecular Formula | C₈H₃F₅O₂ | Generic |

| Molecular Weight | 226.10 g/mol | Generic |

| Appearance | White to off-white powder | Generic |

| Boiling Point | 253 °C | |

| Density | 1.571 g/cm³ | |

| pKa | 2.78 ± 0.10 (Predicted) |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step sequence, with the core strategy revolving around the regioselective functionalization of a difluorinated benzene starting material. The general methodology described in U.S. Patent 6,348,624 B1 provides a robust framework for its preparation.

General Synthetic Pathway

The synthesis commences with the directed ortho-lithiation of 1-bromo-2,4-difluorobenzene, followed by the introduction of the trifluoromethyl group. The resulting intermediate then undergoes a second metal-halogen exchange, followed by carboxylation to yield the final product.

Caption: General synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on the general methods described in the literature for similar transformations.

Step 1: Synthesis of 1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-2,4-difluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: A solution of sec-butyllithium (s-BuLi, 1.1 eq) in cyclohexane is added dropwise to the stirred solution, maintaining the temperature below -70 °C. Tetramethylethylenediamine (TMEDA, 1.1 eq) can be added to facilitate the lithiation. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Trifluoromethylation: A source of electrophilic trifluoromethyl, such as trifluoromethyl iodide (CF₃I) or trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O), (1.2 eq) is then added slowly to the reaction mixture. The mixture is stirred for an additional 2-3 hours at -78 °C and then allowed to warm slowly to room temperature.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene.

Step 2: Synthesis of this compound

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is charged with the purified 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene (1.0 eq) from the previous step and anhydrous THF. The solution is cooled to -78 °C.

-

Halogen-Metal Exchange: A solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 30-60 minutes at this temperature.

-

Carboxylation: An excess of freshly crushed dry ice (solid CO₂) is added in small portions to the reaction mixture. The mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched with water, and the THF is removed under reduced pressure. The aqueous residue is acidified with 1 M hydrochloric acid to a pH of approximately 1-2, resulting in the precipitation of the crude product. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) yields the pure this compound.

Applications in Research and Development

While specific widespread applications of this compound are not extensively documented in publicly available literature, its structure is of significant interest to medicinal chemists. The introduction of fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. This compound serves as a key intermediate for the synthesis of more complex molecules that may be investigated as potential therapeutic agents. For instance, fluorinated benzoic acids are common precursors in the development of inhibitors for various enzymes and receptors.

At present, there are no well-defined signaling pathways directly modulated by this compound itself, as it is primarily utilized as a synthetic intermediate. The biological activity would be characteristic of the final, more complex molecules synthesized from this building block.

Conclusion

This compound is a synthetically valuable compound that has likely been accessible to researchers since the late 1990s, enabled by advances in directed ortho-metalation chemistry. While a singular "discovery" paper is not apparent, its importance lies in its utility as a building block for creating novel fluorinated molecules with potential applications in drug discovery and materials science. The synthetic route, primarily based on regioselective lithiation and subsequent functionalization, provides a reliable method for its preparation, opening avenues for the exploration of new chemical entities with tailored properties.

A Technical Guide to the Fundamental Reactivity of the Carboxyl Group in 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental reactivity of the carboxyl group in 2,4-difluoro-3-(trifluoromethyl)benzoic acid. This compound is of significant interest in medicinal chemistry and materials science due to the influence of its fluorine and trifluoromethyl substituents on its physicochemical properties and reactivity. This guide will cover the acidity, electrophilicity, and common transformations of the carboxyl group, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Physicochemical Properties

The presence of multiple electron-withdrawing groups on the aromatic ring significantly influences the properties of this compound. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 157337-81-0 | [1][2] |

| Molecular Formula | C₈H₃F₅O₂ | [1][2] |

| Molecular Weight | 226.1 g/mol | [2] |

| Boiling Point | 253 °C | [2] |

| Density | 1.571 g/cm³ | [2] |

| Flash Point | 107 °C | [2] |

| pKa | Estimated to be low due to strong electron-withdrawing groups. For comparison, the pKa of 4-fluorobenzoic acid is 4.14, and the presence of additional fluorine and trifluoromethyl groups is expected to significantly increase acidity.[3] | N/A |

Reactivity of the Carboxyl Group

The reactivity of the carboxyl group in this compound is dominated by the strong inductive and mesomeric electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group. These effects enhance the acidity of the carboxylic proton and increase the electrophilicity of the carbonyl carbon.

Caption: Electronic effects influencing the reactivity of the carboxyl group.

Acidity

Electrophilicity of the Carbonyl Carbon

The electron-withdrawing nature of the substituents enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This increased electrophilicity facilitates reactions such as esterification and amidation.

Nucleophilicity of the Carboxylate Anion

The conjugate base, the 2,4-difluoro-3-(trifluoromethyl)benzoate anion, exhibits reduced nucleophilicity due to the delocalization of the negative charge and the stabilizing effect of the electron-withdrawing groups. This can influence its participation in certain reactions, for instance, by making it a better leaving group in substitution reactions.

Key Reactions of the Carboxyl Group

The carboxyl group of this compound undergoes typical reactions of carboxylic acids, including esterification, amidation, and reduction. The enhanced reactivity due to the electronic effects of the substituents often allows these reactions to proceed under milder conditions than for unsubstituted benzoic acid.

| Reaction | Reagents | Product | Expected Reactivity |

| Esterification | Alcohol (R'OH), Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC) | Ester | High |

| Amidation | Amine (R'NH₂), Coupling agent (e.g., EDC, HOBt) | Amide | High |

| Reduction | Strong reducing agent (e.g., LiAlH₄) | Primary Alcohol | Moderate to High |

| Conversion to Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride | High |

Esterification

The formation of esters from this compound can be achieved through various methods, including Fischer esterification with an alcohol under acidic conditions or by using coupling agents.

Caption: A typical workflow for the esterification of the title compound.

Experimental Protocol: General Procedure for Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by distillation or column chromatography on silica gel.

Amidation

The synthesis of amides from this compound is readily accomplished using standard peptide coupling reagents to activate the carboxyl group, followed by the addition of an amine.

Caption: A typical workflow for the amidation of the title compound.

Experimental Protocol: General Procedure for Amidation using EDC/HOBt

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and the desired amine (1.1 eq).

-

Base and Coupling Agent Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq). Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.[4]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.[4]

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a dilute aqueous acid solution (e.g., 1 M HCl), a saturated aqueous sodium bicarbonate solution, and brine.[4]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired amide.[4]

Reduction

The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The electron-withdrawing groups on the aromatic ring do not typically interfere with this transformation.

Experimental Protocol: General Procedure for Reduction with LiAlH₄

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (a slight excess, e.g., 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the suspension to 0 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C. Carefully and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. Stir vigorously until a granular precipitate forms.

-

Purification: Filter the precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography or distillation.

Conclusion

The carboxyl group of this compound exhibits enhanced reactivity due to the strong electron-withdrawing effects of the fluoro and trifluoromethyl substituents. This heightened reactivity, characterized by increased acidity and carbonyl electrophilicity, facilitates a range of important chemical transformations. The provided protocols offer general methodologies for the esterification, amidation, and reduction of this versatile building block, which is of considerable value in the fields of drug discovery and materials science. Researchers should note that while these are generalized procedures, optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

References

An In-depth Technical Guide on the Electron-Withdrawing Effects of Substituents on 2,4-difluoro-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electron-withdrawing effects of the fluoro and trifluoromethyl substituents on the chemical properties of 2,4-difluoro-3-(trifluoromethyl)benzoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide draws upon data from structurally analogous compounds to elucidate the expected physicochemical characteristics. The strong inductive and resonance effects of the fluorine and trifluoromethyl groups significantly influence the acidity and electronic distribution of the benzoic acid moiety. This guide also presents standardized experimental protocols for the determination of key quantitative parameters such as pKa and for spectroscopic characterization by NMR and FTIR, which are crucial for the synthesis and application of this and related compounds in drug discovery and materials science.

Introduction

Substituted benzoic acids are fundamental building blocks in medicinal chemistry and materials science. The incorporation of fluorine-containing substituents, such as fluoro (-F) and trifluoromethyl (-CF3) groups, can dramatically alter the physicochemical properties of the parent molecule. These alterations, which include increased acidity, metabolic stability, and lipophilicity, are highly desirable in the design of novel therapeutic agents and advanced materials. This guide focuses on the cumulative electron-withdrawing effects of the substituents in this compound, providing a comprehensive theoretical framework and practical experimental guidance.

Electron-Withdrawing Effects of Fluoro and Trifluoromethyl Substituents

The substituents on the aromatic ring of this compound exert their influence through a combination of inductive and resonance effects.

-

Inductive Effect (-I): Both fluorine and the trifluoromethyl group are highly electronegative, leading to a strong electron-withdrawing inductive effect. This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the aromatic ring and towards the substituents. This withdrawal of electron density destabilizes the protonated carboxylic acid and stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity of the benzoic acid.

-

Resonance Effect (-M/+M):

-

Fluorine: While fluorine has a strong -I effect, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a +M (mesomeric) or resonance effect. However, due to the high electronegativity of fluorine, this +M effect is generally weaker than its -I effect, particularly when it is positioned ortho or para to the carboxylic acid group.

-

Trifluoromethyl Group: The -CF3 group exhibits a weak -M effect (hyperconjugation) and a very strong -I effect. The powerful inductive withdrawal of electron density by the three fluorine atoms makes the -CF3 group one of the strongest electron-withdrawing groups.

-

In this compound, the cumulative effect of two fluorine atoms and a trifluoromethyl group results in a significant withdrawal of electron density from the benzene ring. This pronounced electron deficiency greatly enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.

Quantitative Data and Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted/Observed) |

| Benzoic Acid | 65-85-0 | C7H6O2 | 122.12 | 4.20 |

| 2-Fluorobenzoic Acid | 445-29-4 | C7H5FO2 | 140.11 | 3.27 |

| 4-Fluorobenzoic Acid | 456-22-4 | C7H5FO2 | 140.11 | 4.14[1] |

| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | C8H5F3O2 | 190.12 | ~3.7 |

| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | C8H5F3O2 | 190.12 | 3.6 |

| 2,4-Difluoro-5-(trifluoromethyl)benzoic acid | 261945-01-1 | C8H3F5O2 | 226.10 | ≈ 1.5 – 2.5[2] |

| This compound | 157337-81-0 | C8H3F5O2 | 226.10 | Predicted to be very low |

Data for benzoic acid and its simpler substituted derivatives are well-established and serve as a baseline. The pKa of 2,4-difluoro-5-(trifluoromethyl)benzoic acid suggests that the target compound will also have a very low pKa, indicating strong acidity.

Experimental Protocols

The following sections detail standardized experimental procedures for the characterization of substituted benzoic acids like this compound.

Determination of pKa by Potentiometric Titration

This method involves the titration of a weak acid with a strong base while monitoring the pH of the solution.

Materials and Equipment:

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

0.15 M KCl solution (to maintain constant ionic strength)

-

The benzoic acid derivative to be analyzed

-

Deionized water

-

Nitrogen gas source

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.[3][4]

-

Sample Preparation: Prepare a 1 mM solution of the benzoic acid derivative in a known volume (e.g., 20 mL) of deionized water. Add 0.15 M KCl to maintain a constant ionic strength.[3][4]

-

Initial Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 using 0.1 M HCl.[3][4]

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration.[3]

-

Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant and recording the pH after each addition. Continue the titration until the pH reaches approximately 12-12.5.[3][4]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. For more precise determination, a Gran plot or derivative plots can be used to identify the equivalence point.

-

Replication: Perform the titration at least in triplicate to ensure the reliability of the results.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

The benzoic acid derivative to be analyzed

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

-

Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons in the molecule. For aromatic compounds, protons on the ring typically appear in the 6.5-8.0 ppm region. Electron-withdrawing groups will generally shift the signals of nearby protons downfield (to higher ppm values).[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Materials and Equipment:

-

FTIR spectrometer

-

KBr (potassium bromide) powder (spectroscopic grade)

-

Agate mortar and pestle

-

Pellet press

-

Sample holder

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Pellet Formation: Place the powder mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[6]

-

Background Spectrum: Run a background spectrum of a blank KBr pellet to account for any atmospheric and instrumental contributions.

-

Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the FTIR spectrum.

-

Spectral Analysis: Identify the characteristic absorption bands. For a carboxylic acid, expect to see a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹. The presence of C-F bonds will result in strong absorptions in the 1000-1400 cm⁻¹ region.

Visualizations

Logical Relationship of Electron-Withdrawing Effects

Caption: Flowchart illustrating the influence of substituents on acidity.

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of the target compound.

Conclusion

The presence of 2,4-difluoro and 3-trifluoromethyl substituents on the benzoic acid ring profoundly influences its electronic properties, leading to a significant increase in acidity. This is attributed to the potent electron-withdrawing inductive effects of these groups, which stabilize the carboxylate anion. While direct experimental data for this compound remains to be published, the analysis of structurally related compounds provides a strong basis for predicting its properties. The experimental protocols detailed in this guide offer a standardized approach for the empirical determination of its pKa and for its structural and functional group characterization, which are essential steps in its potential application in drug development and materials science. Further research is warranted to experimentally validate the predicted properties of this compound.

References

Potential Research Frontiers: A Technical Guide to 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Research Compound: 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid CAS Number: 157337-81-0 Molecular Formula: C₈H₃F₅O₂ Molecular Weight: 226.10 g/mol

This technical guide explores the potential research applications of this compound, a fluorinated aromatic carboxylic acid with significant promise as a key building block in the synthesis of novel therapeutic agents. The unique substitution pattern of this molecule—featuring two fluorine atoms and a trifluoromethyl group—imparts desirable physicochemical properties to derivative compounds, making it a valuable scaffold for medicinal chemists. The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances metabolic stability and can significantly influence the binding affinity of a molecule to its biological target.[1][2][3]

Key Physicochemical Properties and Their Implications in Drug Design

The strategic placement of fluorine and trifluoromethyl groups on the benzoic acid core offers several advantages in drug design:

| Property Enhanced | Mechanism | Reference |

| Metabolic Stability | The strong carbon-fluorine bonds are resistant to metabolic degradation by cytochrome P450 enzymes. | [1] |

| Binding Affinity | Fluorine and the trifluoromethyl group can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. | [2] |

| Lipophilicity | The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. | [3] |

| pKa Modulation | The electron-withdrawing substituents lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH. | [1] |

Potential Therapeutic Areas for Investigation

While specific bioactive molecules derived directly from this compound are not extensively reported in publicly available literature, the substitution pattern is present in a number of patented compounds and research programs targeting a range of diseases. Based on the known activities of structurally related fluorinated aromatics, the following areas represent promising avenues for research.

Kinase Inhibition

The 2,4-difluoro-3-(trifluoromethyl)phenyl moiety is a key pharmacophore in a variety of kinase inhibitors. The fluorine atoms can form critical interactions with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors. The trifluoromethyl group often occupies a hydrophobic pocket, contributing to potency and selectivity.

Potential Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, FGFR

-

Non-Receptor Tyrosine Kinases: Src family kinases, Bruton's tyrosine kinase (BTK)

-

Serine/Threonine Kinases: Aurora kinases, Polo-like kinases (PLKs)

A logical workflow for investigating this compound in kinase inhibitor discovery is outlined below.

References

A Comprehensive Theoretical Analysis of 2,4-difluoro-3-(trifluoromethyl)benzoic acid: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a hypothetical, yet methodologically rigorous, theoretical study on 2,4-difluoro-3-(trifluoromethyl)benzoic acid. Leveraging established quantum chemical calculation techniques, this document outlines the computational protocols, expected data, and structural insights that would be garnered from such an analysis. While specific experimental data for this molecule is not publicly available, this paper serves as a comprehensive roadmap for researchers seeking to perform similar computational investigations. The methodologies are based on successful theoretical studies of other fluorinated benzoic acids. The inclusion of detailed computational workflows and illustrative data provides a practical framework for understanding the molecule's conformational landscape, electronic properties, and spectroscopic signatures.

Introduction

Fluorinated benzoic acids are a class of compounds with significant interest in medicinal chemistry and materials science. The introduction of fluorine and trifluoromethyl groups can dramatically alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The specific regioisomer, this compound, presents a unique substitution pattern whose effects on the molecular structure and properties are not well-documented in publicly available literature.